Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
Description
Overview of Pyrazole Derivatives in Chemical Sciences
Pyrazole derivatives constitute a fundamentally important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. These compounds have emerged as one of the most extensively studied groups within the azole family, attracting significant attention from researchers worldwide due to their remarkable versatility in organic synthesis and diverse applications across multiple scientific disciplines. The presence of nitrogen atoms at positions 1 and 2 in the pyrazole ring imparts unique chemical properties that distinguish these compounds from other heterocyclic systems.
The chemical reactivity of pyrazole derivatives is largely attributed to the specific positioning and electronic characteristics of the nitrogen atoms within the ring structure. The nitrogen atom at position 2 possesses a non-Huckel lone pair, making it particularly reactive toward electrophilic species, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions. However, under basic conditions, deprotonation of the nitrogen at position 1 can occur, generating a pyrazole anion that exhibits enhanced reactivity toward electrophiles. This dual reactivity pattern provides synthetic chemists with multiple avenues for chemical modification and functionalization.
Pyrazole derivatives have demonstrated an extraordinarily broad spectrum of pharmacological activities, encompassing nearly all major categories of biological activity. These compounds serve as active scaffolds in numerous therapeutic areas, including anti-inflammatory agents such as celecoxib, antipsychotic medications like compound CDPPB, anti-obesity drugs including rimonabant, analgesic compounds such as difenamizole, histamine H2-receptor agonists like betazole, and antidepressant agents including fezolamide. The versatility of pyrazole derivatives extends beyond pharmaceutical applications to include significant roles in agricultural chemistry and materials science.
Research investigations have revealed that pyrazole derivatives possess antimicrobial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties. The structural diversity achievable through modification of substituents at various positions on the pyrazole ring has enabled the development of compounds with enhanced selectivity and potency for specific biological targets. Contemporary research continues to focus on exploring the relationship between structural modifications and biological activity, providing insights for rational drug design and development.
Historical Development of Pyrazole-4-carboxylates
The historical development of pyrazole-4-carboxylates represents a significant milestone in heterocyclic chemistry, with the first systematic approaches to synthesizing 1-substituted pyrazole-4-carboxylic acids emerging in the mid-twentieth century. Early synthetic methodologies involved chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl-1-phenylpyrazole derivative. Alternative approaches included hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole compounds.
A significant breakthrough in pyrazole-4-carboxylate synthesis occurred with the development of Sandmeyer-type reactions utilizing 1-phenylpyrazole-4-diazonium chloride intermediates. This methodology enabled the replacement of the pyrazole-4-diazonium group with nitrile functionality, which could subsequently be hydrolyzed to yield the corresponding carboxylic acid derivatives. These early synthetic developments established the foundation for modern approaches to pyrazole-4-carboxylate preparation and functionalization.
The evolution of synthetic methodologies for pyrazole-4-carboxylates has been driven by the need for more efficient, economically viable, and environmentally sustainable processes. Traditional synthetic routes often suffered from limitations including low yields, harsh reaction conditions, and the generation of environmentally problematic waste products. Contemporary research has focused on developing atom-efficient synthetic pathways that minimize environmental impact while maintaining cost-effectiveness for large-scale production.
The synthesis of ethyl 1H-pyrazole-4-carboxylate has been achieved through various methodological approaches, with one established procedure involving the reaction of 1H-pyrazole-4-carboxylic acid with ethanol in the presence of thionyl chloride. This reaction typically proceeds under mild conditions, with the mixture stirred at room temperature for approximately three hours, yielding the desired ethyl ester product in good yields. The reaction progress can be monitored using thin-layer chromatography, and the crude product is typically purified through silica gel column chromatography using ethyl acetate and hexane solvent systems.
Significance and Applications of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
This compound represents a structurally complex member of the pyrazole-4-carboxylate family, characterized by its molecular formula C14H16N2O2 and molecular weight of 244.29 grams per mole. This compound features a distinctive substitution pattern with methyl groups at positions 1 and 3, a phenyl group at position 5, and an ethyl carboxylate functionality at position 4 of the pyrazole ring. The specific arrangement of these substituents imparts unique chemical and physical properties that distinguish this compound from other pyrazole derivatives.
The compound typically appears as a yellow oil or solid depending on purity and environmental conditions, with reported melting points in the range of 40-42 degrees Celsius. Its solubility characteristics include good solubility in organic solvents such as ethanol and dichloromethane, while exhibiting limited water solubility due to its predominantly hydrophobic character. These physical properties make the compound suitable for various synthetic applications and formulation strategies in both research and industrial contexts.
In pharmaceutical development, this compound serves as a valuable synthetic intermediate for the preparation of bioactive molecules. Research investigations have explored its potential applications in the synthesis of compounds targeting neurological disorders, leveraging the known pharmacological properties of pyrazole derivatives. The compound's structural features make it an attractive starting material for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and selectivity profiles.
Agricultural chemistry applications represent another significant area of interest for this compound. Pyrazole derivatives, including this compound, serve as key building blocks for developing agrochemicals such as herbicides and fungicides. The compound's structural characteristics may contribute to enhanced crop protection capabilities and improved agricultural yield outcomes when incorporated into appropriate formulations.
Material science applications have also been explored for this compound, particularly in the development of advanced polymers and coating materials. The compound can be incorporated into polymeric matrices to improve material properties such as durability, environmental resistance, and performance characteristics. These applications highlight the versatility of pyrazole derivatives in addressing diverse technological challenges across multiple industries.
Research Objectives and Scope of Current Studies
Contemporary research efforts focused on this compound encompass multiple interconnected objectives aimed at advancing both fundamental understanding and practical applications of this compound. Primary research objectives include the development of improved synthetic methodologies that offer enhanced efficiency, reduced environmental impact, and greater economic viability for large-scale production. These efforts involve exploring novel catalytic systems, alternative reaction conditions, and innovative purification techniques to optimize the overall synthetic process.
Mechanistic studies represent another crucial area of current research, focusing on elucidating the detailed reaction pathways involved in the synthesis and chemical transformations of this compound. Understanding these mechanisms provides valuable insights for rational design of new synthetic approaches and enables prediction of reaction outcomes under various conditions. Research in this area employs advanced spectroscopic techniques, computational modeling, and kinetic analysis to develop comprehensive mechanistic models.
Structure-activity relationship investigations constitute a significant component of current research efforts, examining how modifications to the compound's structure influence its chemical reactivity and potential biological activities. These studies involve systematic variation of substituents at different positions on the pyrazole ring and evaluation of the resulting effects on physical properties, chemical behavior, and biological activity profiles. Such investigations provide essential information for designing improved derivatives with enhanced performance characteristics.
Analytical chemistry research focuses on developing and validating methods for detection, quantification, and characterization of this compound in various matrices. These efforts include the development of chromatographic separation techniques, spectroscopic identification methods, and mass spectrometric analysis protocols. Advanced analytical capabilities are essential for supporting both fundamental research and practical applications of this compound.
The scope of current studies extends to environmental fate and behavior investigations, examining how this compound interacts with environmental systems. These studies assess factors such as biodegradation pathways, environmental persistence, and potential transformation products that may form under various environmental conditions. Understanding environmental behavior is crucial for responsible development and application of compounds containing this pyrazole derivative.
Future research directions include exploration of novel applications in emerging fields such as green chemistry, sustainable materials development, and precision agriculture. These investigations aim to leverage the unique properties of this compound to address contemporary challenges in environmental sustainability, resource efficiency, and technological innovation. The multidisciplinary nature of these research efforts reflects the compound's potential for contributing to diverse scientific and technological advancement.
Properties
IUPAC Name |
ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSVZCAYCGEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506983 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-42-8 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Diethyl Oxalate and Methylhydrazine (Patent CN112279812A)
A robust and well-documented method involves the following steps:
Step 1: Preparation of Intermediate
- Reactants: Ethanol, sodium ethoxide, diethyl oxalate, and acetone.
- Procedure: Mix ethanol, sodium ethoxide, and diethyl oxalate; slowly add acetone while maintaining the internal temperature below 15 °C.
- Reaction time: 24 hours under heat preservation.
- Outcome: Formation of a key intermediate.
Step 2: Pyrazole Ring Formation
- Reactants: The intermediate from Step 1, dimethylformamide (DMF), and methylhydrazine.
- Procedure: Mix DMF and the intermediate, cool to 5-15 °C, slowly add methylhydrazine while keeping temperature below 15 °C; then heat to 40-50 °C and maintain for 6 hours.
- Post-reaction: Concentrate under reduced pressure to obtain crude product, followed by vacuum rectification to purify ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
| Component | Ratio (relative to diethyl oxalate) | Notes |
|---|---|---|
| Ethanol | 6-9 times | Solvent and reactant |
| Sodium ethoxide | 0.45-0.5 times | Base catalyst |
| Acetone | 0.42-0.45 times | Reactant |
| Water (post-treatment) | 17-22 times | For work-up |
| Dichloromethane (extraction) | 8-12 times | For purification |
pH Control: The reaction in Step 1 is maintained at pH 2-3 using acetic acid to optimize conversion and purity.
Yield and Purity: This method offers high conversion rates, improved purity, and yield due to controlled temperature and feeding sequence.
Phenyl Substitution and Esterification (Literature Synthesis)
The phenyl group at the 5-position is introduced typically via substitution reactions on pyrazole intermediates.
A reported synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid involves:
- Hydrolysis of methyl esters under basic conditions (NaOH in ethanol/water).
- Acidification and extraction with ethyl acetate.
- Purification by washing and drying to yield the carboxylic acid intermediate.
Subsequent esterification with ethanol under acidic conditions yields the ethyl ester derivative.
Characterization data such as NMR and mass spectrometry confirm the structure and purity of the product.
Alternative Methods
Other methods involve alkylation of pyrazole derivatives using bases like sodium hydride (NaH) and alkylating agents such as dimethyl carbonate in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C for 4 hours).
These methods are more common for related pyrazole esters but can be adapted for ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate synthesis by appropriate choice of starting materials and reaction conditions.
The method described in patent CN112279812A is notable for its simplicity, ease of control, and scalability, making it suitable for industrial applications.
Temperature control below 15 °C during initial steps minimizes side reactions and impurity formation.
The use of sodium ethoxide as a base and diethyl oxalate as a key building block is efficient for constructing the pyrazole core.
The phenyl substitution is typically introduced via aromatic substitution or by using phenyl-substituted precursors, followed by esterification to yield the final ethyl ester.
Spectroscopic data (NMR, MS) and crystallographic studies confirm the structure and purity of the synthesized compound, supporting the reliability of these methods.
The preparation of this compound is well-established through multi-step synthetic routes involving controlled condensation, ring formation, and esterification. The method involving diethyl oxalate, sodium ethoxide, acetone, and methylhydrazine under controlled temperature and pH conditions offers a high-yield, high-purity route suitable for scale-up. Complementary methods involving hydrolysis and alkylation provide alternative pathways for related derivatives. These methods are supported by detailed experimental data and characterization, ensuring their professional and authoritative status in the field.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it exhibits antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.038 µmol/mL |
| Escherichia coli | 0.067 µmol/mL |
| Candida albicans | 0.020 µmol/mL |
These findings suggest its potential as a new antimicrobial agent in drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 26.0 |
| A549 | 49.85 |
| PC-3 | 12.50 |
These results indicate that this compound can effectively inhibit cancer cell proliferation .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory drug development .
Agrochemicals
The compound is also being explored for its application in agrochemicals due to its biological activity against pests and pathogens affecting crops. Its structure allows it to act as a potential herbicide or fungicide, contributing to sustainable agricultural practices .
Materials Science
This compound has been investigated for its nonlinear optical properties, making it suitable for applications in optical devices and materials . The synthesis of derivatives with enhanced optical characteristics can lead to advancements in photonic applications.
Case Studies and Research Findings
Several key studies highlight the diverse applications of this compound:
Antimicrobial Study
A comprehensive study published in Acta Pharmaceutica evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. It was found to be among the most effective compounds tested against common pathogens .
Anticancer Evaluation
Research conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity against HeLa and A549 cells, indicating its potential role in cancer treatment .
Anti-inflammatory Mechanism
A review article discussed the mechanism by which pyrazole derivatives inhibit COX enzymes, emphasizing the relevance of this compound in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This action can influence various cellular functions and pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent positions, synthesis yields, and physicochemical properties.
Positional Isomers and Substituent Effects
- Ethyl 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylate (Compound 7, CAS: Not provided) Key Difference: Phenyl group at position 4 instead of 5. Synthesis Yield: 34% via diazomethane methylation . Implications: The phenyl group’s position significantly impacts steric and electronic effects.
- Ethyl 1,5-dimethyl-4-phenyl-1H-pyrazole-3-carboxylate (Compound 8, CAS: Not provided) Key Difference: Methyl groups at positions 1 and 5, phenyl at position 4. Synthesis Yield: Only 3%, indicating unfavorable reaction pathways for this isomer . Implications: The methyl group at position 5 may destabilize the pyrazole ring due to increased steric strain, explaining the low yield.
Functional Group Variations
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid (CAS: Not provided) Key Difference: Carboxylic acid group at position 4 instead of an ethyl ester, with an additional phenyl at position 5. Synthesis: Derived from hydrolysis of the ethyl ester precursor under basic conditions (80% yield) . Implications: The carboxylic acid enhances polarity and hydrogen-bonding capacity, making it more suitable for coordination chemistry compared to the ester-containing target compound.
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS: 10250-63-2) Key Difference: Phenyl group at position 3 instead of 5. Similarity Score: 0.87 .
Substituent Modifications
- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1) Key Difference: Electron-withdrawing fluorine and methoxy groups on the phenyl ring.
Data Table: Key Structural Analogs and Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl ester and phenyl substituent at position 5 favor higher yields compared to isomers like Compound 8, where steric clashes reduce synthetic efficiency .
- Physicochemical Properties : The ethyl ester group enhances lipophilicity, making the compound more membrane-permeable than its carboxylic acid counterpart .
Biological Activity
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
- Chemical Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : 4-(ethoxycarbonyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
- CAS Number : Not available
This compound exhibits its biological effects through various mechanisms:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is critical for cancer cell proliferation. At concentrations around 20 μM, it can reduce microtubule assembly by approximately 40% to 52% .
- Apoptosis Induction : In studies involving breast cancer MDA-MB-231 cells, this compound enhanced caspase-3 activity significantly (up to 1.57 times) at concentrations of 10 μM, indicating its potential as an apoptosis-inducing agent .
- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and the biotransformation of various compounds .
Biological Activities
The compound's biological activities have been categorized into several key areas:
Anticancer Activity
This compound has demonstrated significant anticancer properties:
- Cell Line Studies : It has shown antiproliferative effects across multiple cancer cell lines, including lung and colorectal cancers. The compound inhibits growth by targeting various cancer-related pathways such as topoisomerase II and EGFR .
- In Vivo Efficacy : Animal studies suggest that derivatives of this compound can effectively reduce tumor size and enhance survival rates in models of breast and liver cancers .
Antimicrobial Properties
Research indicates that derivatives of this pyrazole compound possess antimicrobial activities against a range of pathogens:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Study on Apoptosis Induction in Cancer Cells
A significant study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that:
- At concentrations of 1 μM, the compound induced morphological changes typical of apoptosis.
- Higher concentrations (10 μM) significantly increased caspase activity, confirming its role as an apoptosis inducer .
Microtubule Assembly Inhibition Study
In another study focusing on microtubule dynamics:
- The compound was tested at varying concentrations (10 μM to 50 μM).
- Results showed a consistent decrease in microtubule assembly, supporting its classification as a microtubule-destabilizing agent .
Summary Table of Biological Activities
Q & A
Q. What are the conventional synthetic routes for Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, and which steps require optimization?
The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Key steps include:
- Cyclization : Temperature control (80–100°C) to minimize side reactions.
- Hydrolysis : Basic conditions (e.g., NaOH/EtOH) to convert the ester intermediate to the carboxylic acid derivative. Optimization focuses on improving yields (typically 60–75%) through solvent selection (e.g., DMF or ethanol) and catalyst purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
- H NMR : Key signals include the ester methyl group (~1.3 ppm, triplet) and aromatic protons (7.2–7.6 ppm). Pyrazole ring protons appear as singlets due to symmetry.
- IR : Strong carbonyl stretches for the ester (~1700 cm) and pyrazole ring (~1600 cm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What software and methodologies are commonly used for single-crystal X-ray diffraction (SC-XRD) analysis of this compound?
- SHELX Suite : SHELXD for structure solution and SHELXL for refinement. Key parameters include and values < 0.05 for high-resolution data.
- Validation : PLATON for checking structural integrity (e.g., ADDSYM to detect missed symmetry) .
Advanced Research Questions
Q. How can computational chemistry (DFT) resolve discrepancies between experimental and theoretical spectroscopic data?
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model the ground-state structure.
- Vibrational Analysis : Compare calculated IR frequencies (scaled by 0.961) to experimental data to identify anharmonic effects.
- NMR Chemical Shifts : GIAO method with solvent corrections (e.g., PCM for DMSO) improves agreement with experimental H/C shifts .
Q. What strategies mitigate disorder in the crystal structure of this compound during refinement?
- Partial Occupancy Modeling : Use PART commands in SHELXL to refine disordered atoms (e.g., rotating methyl groups).
- Restraints : Apply SIMU/DELU to stabilize thermal motion parameters.
- Validation : Check ADPs (anisotropic displacement parameters) to ensure plausible thermal ellipsoids .
Q. How can regioselectivity challenges in synthesizing pyrazole derivatives be addressed?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd(PPh) catalyst) enable selective functionalization at the 5-position .
Q. What methodologies assess the compound’s toxicity when ecological data are unavailable?
- QSAR Models : Predict acute toxicity (e.g., LC) using EPA’s ECOSAR or TEST software.
- In Vitro Assays : Use Vibrio fischeri (Microtox) for bacterial luminescence inhibition or Daphnia magna immobilization tests .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for similar pyrazole derivatives?
- Solvent Effects : Compare spectra in identical solvents (e.g., CDCl vs. DMSO-d).
- Dynamic Effects : Variable-temperature NMR resolves rotational barriers (e.g., ester group rotation).
- Crystallographic Validation : SC-XRD confirms proton assignments if ambiguity persists .
Q. Why do theoretical and experimental UV-Vis spectra show deviations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
